molecular formula C9H12FN3 B1382245 1-(2-Fluoropyridin-4-yl)piperazine CAS No. 1260227-71-1

1-(2-Fluoropyridin-4-yl)piperazine

Cat. No.: B1382245
CAS No.: 1260227-71-1
M. Wt: 181.21 g/mol
InChI Key: NASFFLBQJKRCOL-UHFFFAOYSA-N
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Description

1-(2-Fluoropyridin-4-yl)piperazine is a heterocyclic organic compound that contains both a pyridine ring and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoropyridin-4-yl)piperazine typically involves the reaction of 2-fluoropyridine with piperazine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 2-fluoropyridine and piperazine .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoropyridin-4-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-(2-Fluoropyridin-4-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Fluoropyridin-4-yl)piperazine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloropyridin-4-yl)piperazine
  • 1-(2-Bromopyridin-4-yl)piperazine
  • 1-(2-Methylpyridin-4-yl)piperazine

Uniqueness

1-(2-Fluoropyridin-4-yl)piperazine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, reactivity, and binding affinity compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

1-(2-fluoropyridin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASFFLBQJKRCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260227-71-1
Record name 1-(2-fluoropyridin-4-yl)piperazine
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